5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 2,3-dihydro-1,4-benzodioxin substituent conjugated to the diazinane trione core via a methylidene bridge.
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-8(12(17)15-13(18)14-11)5-7-1-2-9-10(6-7)20-4-3-19-9/h1-2,5-6H,3-4H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLHVZXEVYCRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with barbituric acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that derivatives of diazinane compounds exhibit anticancer properties. For instance, research indicates that compounds similar to 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione can inhibit the proliferation of cancer cells by inducing apoptosis. A study published in Scientia Pharmaceutica demonstrated that specific diazinane derivatives showed selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro tests revealed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property is critical for developing new antibiotics amid rising antibiotic resistance .
Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that compounds with a similar structure can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agriculture
Pesticidal Activity
Compounds related to this compound have been investigated for their pesticidal properties. Studies show that these compounds can effectively control pests while being less toxic to beneficial insects. This dual action makes them suitable candidates for environmentally friendly pest management strategies .
Plant Growth Regulation
Additionally, some derivatives have been explored as plant growth regulators. They can enhance growth rates and yield in various crops by modulating hormonal pathways within plants. This application aligns with sustainable agricultural practices aimed at increasing food production without harmful chemicals .
Material Science
Polymer Development
In material science, the compound's unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers containing such diazinane derivatives exhibit improved strength and durability compared to conventional materials .
Nanocomposites
The integration of this compound into nanocomposite materials is another area of interest. These nanocomposites can be used in various applications ranging from electronics to biomedical devices due to their enhanced electrical and thermal properties .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as cholinesterases, by binding to their active sites. This inhibition can lead to the modulation of neurotransmitter levels in the brain, which may have therapeutic implications for neurological disorders .
Comparison with Similar Compounds
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione ()
- Substituents : The benzylidene group is substituted with 3,4-dimethoxy moieties instead of the benzodioxin system.
- Structural Features : Exhibits a nearly planar conformation with intramolecular C-H···O interactions, enhancing crystallinity and stability .
- Bioactivity : Implied bioactivity assessments (unspecified) suggest structural rigidity may influence target binding.
5-[Bis(methylthio)methylene]-1,3-dimethylpyrimidinetrione Derivatives ()
- Substituents : Thiomethyl groups introduce sulfur atoms, enabling oxidation to sulfoxide/sulfonyl derivatives.
- Reactivity : Sulfur-containing analogs undergo stepwise oxidation (e.g., with m-CPBA) to form sulfinyl/sulfonyl intermediates, unlike the target compound .
- Stability : Sulfur oxidation states increase polarity but may reduce stability under harsh conditions.
Target Compound vs. Phthalimide Derivatives ()
- Reagents : The target compound’s synthesis may parallel methods for 5-(1,3-dioxo-isoindolyl)diazinane triones, which use carbodiimides, Hünig’s base, and benzotriazole for amide bond formation .
- Yield Optimization : ’s low yield contrasts with ’s efficient protocols, suggesting reagent choice (e.g., carbodiimides) could improve the target’s synthesis.
Physicochemical and Functional Properties
*Predicted based on benzodioxin’s lipophilic character.
Biological Activity
The compound 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule with potential applications in various biological fields. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.28 g/mol
- CAS Number : 439110-65-3
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : The presence of the benzodioxin structure contributes to significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Potential : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Inhibition of E. coli growth | |
| Anticancer | Induction of apoptosis in MCF-7 cells |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a dose-dependent response in scavenging free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Activity
In a laboratory setting, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting potential as a therapeutic agent in treating bacterial infections.
Case Study 3: Anticancer Properties
The anticancer effects were assessed on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that it activates intrinsic apoptosis pathways involving mitochondrial depolarization and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
